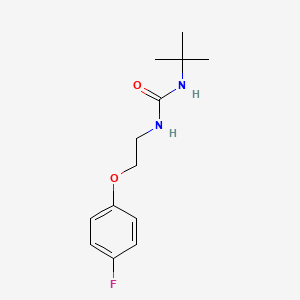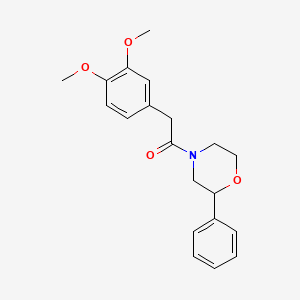
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol” is likely a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol” likely includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “5-Chloro-2-fluoro” indicates that a chlorine atom and a fluorine atom are attached to the pyridine ring .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the chlorine and fluorine atoms might make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol” would depend on its specific structure . Pyridine derivatives generally have high boiling points and are often liquids at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Synthesis of Fluoropyridines : The synthesis of various fluoropyridines, such as 2-chloro- and 2-amino-5-fluoropyridines, has been extensively studied. These compounds, including those structurally related to (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol, are key intermediates in organic synthesis and pharmaceutical development (Hand & Baker, 1989).
Chemoselective Amination : Research has focused on the chemoselective functionalization of halogenated fluoropyridines, such as the amination of 5-bromo-2-chloro-3-fluoropyridine. These studies contribute to the development of methods for selective functionalization, potentially applicable to compounds like (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol (Stroup et al., 2007).
Cross-Coupling Reactions : Iterative and regioselective cross-coupling reactions using halogenated pyridines, such as 2-chloro-3,4-diiodopyridine, have been explored. These methods could be relevant for the synthesis and modification of (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol derivatives (Daykin et al., 2010).
Radiochemistry and Imaging
- Development of Radiotracers : Fluoropyridine-based structures, including those similar to (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol, have been synthesized for use in PET imaging and radiotracing. Such compounds can be labeled with radioactive isotopes for medical imaging applications (Kuhnast et al., 2008).
Structural and Conformational Studies
- Crystal Structure Analysis : The structural and conformational analysis of uracil derivatives, including compounds structurally similar to (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol, has been conducted. Such studies provide insights into molecular interactions and stability, relevant for the design of related compounds (Yao et al., 2013).
Herbicidal Activity
- Development of Herbicides : Novel fluoropyridines have been synthesized and evaluated for their herbicidal activity. Research in this area may offer perspectives on the potential agricultural applications of compounds like (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol (Tajik & Dadras, 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-1-5(6(12)2-9)7(10)11-3-4/h1,3,6,12H,2H2/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAJPBUSGGWSNY-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(CF)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1[C@@H](CF)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2431225.png)
![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)

![(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2431228.png)
![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431232.png)


![7-chloro-N-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431238.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/no-structure.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2431242.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2431244.png)
![5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2431245.png)